molecular formula C10H8FN3 B1330577 5-(4-Fluorophenyl)pyrimidin-4-amine CAS No. 56239-05-5

5-(4-Fluorophenyl)pyrimidin-4-amine

Cat. No. B1330577
CAS RN: 56239-05-5
M. Wt: 189.19 g/mol
InChI Key: MSKBOHZOGUHTPW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidin-4-amines, which are nitrogen-containing heterocyclic compounds. These compounds have garnered interest due to their wide range of applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs, including antitumor agents and pesticides . The presence of a fluorophenyl group is significant as fluorine atoms can greatly influence the biological activity of pharmaceutical compounds.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives often involves multiple steps, including acylation, nucleophilic substitution, and optimization of reaction conditions to improve yields. For instance, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an antitumor drug intermediate, was achieved through acylation and nucleophilic substitution starting from 6-chloropyrimidine-4-amine . Similarly, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described using commercially available precursors and a telescoped sequence of reactions . These methods highlight the importance of optimizing synthetic routes to obtain high yields and purity of the desired pyrimidin-4-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS). These techniques provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for verifying the identity and purity of the synthesized compounds . The molecular docking results can also provide insights into the potential interactions of these compounds with biological targets, such as enzymes, which is essential for understanding their mode of action .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. For example, the introduction of a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety into pyrimidin-4-amine derivatives has been shown to confer excellent insecticidal and fungicidal activities . The reactivity of these compounds can be further explored through enzymatic activity testing, as demonstrated by the AChE enzymatic activity testing for certain pyrimidin-4-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the practical application of these compounds, especially in the formulation of pharmaceuticals and pesticides. The presence of fluorine atoms and other halogens can significantly affect these properties, as they can alter the lipophilicity and electronic characteristics of the molecule .

Scientific Research Applications

  • Metabolic Pathways in Drug Development : A study by Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, which are structurally similar to 5-(4-Fluorophenyl)pyrimidin-4-amine. This research is significant for understanding the metabolic fate of aryl-pyrimidine–containing compounds, a category that includes 5-(4-Fluorophenyl)pyrimidin-4-amine. The study found unusual metabolic pathways involving ring-opening reactions and the formation of imidazole rings, which are crucial for drug development and understanding drug metabolism (Lindgren et al., 2013).

  • Fungicidal Activities : Ren et al. (2007) designed and synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, which are structurally related to 5-(4-Fluorophenyl)pyrimidin-4-amine. These compounds showed significant inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea. This indicates the potential use of similar fluorophenyl pyrimidine compounds in agriculture and plant protection (Ren et al., 2007).

  • Quantum Chemical Characterization for Hydrogen Bonding : Traoré et al. (2017) conducted a study on hydrogen bonding sites in pyrimidine compounds, including 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, a compound similar to 5-(4-Fluorophenyl)pyrimidin-4-amine. The study used quantum chemistry methods to identify major hydrogen bonding sites, which is essential for understanding the chemical properties and potential interactions of these compounds (Traoré et al., 2017).

  • Synthesis of Key Intermediates in Drug Development : Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to 5-(4-Fluorophenyl)pyrimidin-4-amine. This compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlighting its importance in the synthesis of new therapeutic agents (Zhang et al., 2009).

  • Radiosensitizing Effects in Cancer Therapy : Jung et al. (2019) explored the radiosensitizing effect of novel phenylpyrimidine derivatives, including compounds structurally similar to 5-(4-Fluorophenyl)pyrimidin-4-amine. These compounds were found to increase the effectiveness of radiotherapy for cancer treatment, showing significant potential in enhancing cancer treatment outcomes (Jung et al., 2019).

Future Directions

Research on pyrimidine derivatives, including “5-(4-Fluorophenyl)pyrimidin-4-amine”, is ongoing. Future directions may include the development of new synthetic methods, exploration of their biological activities, and optimization of their drug-likeness during lead optimization .

properties

IUPAC Name

5-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKBOHZOGUHTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313690
Record name 5-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)pyrimidin-4-amine

CAS RN

56239-05-5
Record name MLS003115453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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